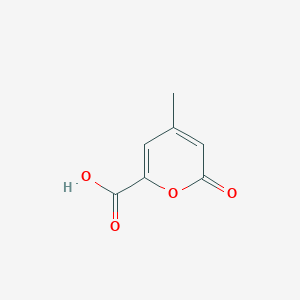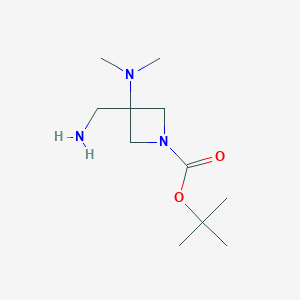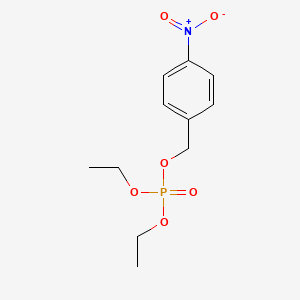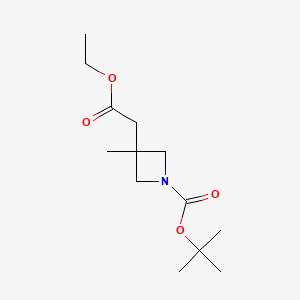
Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound characterized by its bromomethyl group and tert-butyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core. The tert-butyl group is then added using tert-butylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromomethyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create new products with enhanced performance.
Mechanism of Action
The mechanism by which Tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Isoindole derivatives: Other isoindole derivatives with different substituents.
Bromomethyl compounds: Compounds containing bromomethyl groups in various positions.
Tert-butyl compounds: Other compounds with tert-butyl groups.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-5-12-8-17(14(18)19-15(2,3)4)9-13(12)6-11(10)7-16/h5-6H,7-9H2,1-4H3 |
InChI Key |
YORBEQYKGQDTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)


![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)


![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)




